molecular formula C12H14BrNO2 B1531261 6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1392223-84-5

6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1531261
CAS No.: 1392223-84-5
M. Wt: 284.15 g/mol
InChI Key: UYVLABJFJCNDHL-UHFFFAOYSA-N
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Description

“6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one” is a chemical compound with the CAS Number: 1392223-83-4 . It has a molecular weight of 270.13 . The IUPAC name for this compound is 6-bromo-7-methoxy-1-methyl-3,4-dihydroquinolin-2 (1H)-one .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12BrNO2/c1-13-9-6-10 (15-2)8 (12)5-7 (9)3-4-11 (13)14/h5-6H,3-4H2,1-2H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a melting point range of 134 - 136 . It is a solid at room temperature .

Scientific Research Applications

Synthesis Techniques and Derivative Exploration

6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one serves as a precursor in the synthesis of various complex organic compounds, contributing significantly to the field of medicinal chemistry and drug discovery. A study by Zlatoidský and Gabos (2009) outlines a convenient synthesis method for related tetrahydroisoquinoline derivatives through reductive amination of Schiff's bases, highlighting its potential in creating compounds with varying biological activities (Zlatoidský & Gabos, 2009). Moreover, Delgado et al. (2012) explored the cytotoxic evaluation of aminoquinones structurally related to marine isoquinolinequinones, indicating the potential of such derivatives in cancer research (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Antioxidant Properties and Applications

The compound and its derivatives are examined for antioxidant properties, which are critical in addressing oxidative stress related to various diseases. Kumar et al. (2007) assessed the antioxidant profile of ethoxyquin and its analogues, providing insight into their effectiveness in inhibiting peroxidation and potential therapeutic applications (Kumar, Engman, Valgimigli, Amorati, Fumo, & Pedulli, 2007).

Applications in Fluorescent Dye Development

This compound also finds applications in the development of fluorescent dyes for biological imaging and particle sizing. Geddes, Apperson, and Birch (2000) described the synthesis of highly fluorescent quinolinium dyes from related structures, emphasizing their utility in bioimaging and analytical applications (Geddes, Apperson, & Birch, 2000).

Role in Nucleoside and Nucleotide Chemistry

Isoquinoline derivatives, including those related to this compound, play a crucial role in the synthesis of nucleoside and nucleotide analogues. Yavari, Hossaini, and Sabbaghan (2006) demonstrated the synthesis of pyrrolo[2,1-a]isoquinolines, showcasing the versatility of isoquinoline compounds in creating biologically active nucleotide mimics (Yavari, Hossaini, & Sabbaghan, 2006).

Contribution to Steroid 5alpha Reductase Inhibition

The modification of isoquinoline structures, including derivatives of the focal compound, has been investigated for their potential to inhibit steroid 5alpha reductases, enzymes implicated in conditions such as prostate enlargement and hair loss. Baston, Palusczak, and Hartmann (2000) explored the inhibitory activity of 6-substituted 1H-quinolin-2-ones and 2-methoxy-quinolines, indicating the therapeutic relevance of these compounds in treating hormone-dependent diseases (Baston, Palusczak, & Hartmann, 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled.

Properties

IUPAC Name

6-bromo-7-ethoxy-1-methyl-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-3-16-11-7-10-8(6-9(11)13)4-5-12(15)14(10)2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVLABJFJCNDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2CCC(=O)N(C2=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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